Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Catalog No.
S14448869
CAS No.
M.F
C7H12ClNO3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic ...

Product Name

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

IUPAC Name

(1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1

InChI Key

BUSQEUYQYKHXKM-FPKZOZHISA-N

Canonical SMILES

C1CC2C(NCC1O2)C(=O)O.Cl

Isomeric SMILES

C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a highly specialized, conformationally restricted bicyclic amino acid scaffold utilized primarily in advanced medicinal chemistry and drug discovery. As a bridged analogue of morpholine-3-carboxylic acid, it features an oxygen bridge that locks the ring into a rigid 3D conformation, significantly increasing its fraction of sp3 carbons (Fsp3). The endo stereochemistry precisely dictates the spatial orientation of the 2-carboxylic acid, while the hydrochloride salt form ensures long-term bench stability and high aqueous solubility. This building block is typically procured for the synthesis of highly selective kinase inhibitors and epigenetic modulators, where standard flexible morpholine or proline derivatives fail to provide the necessary target selectivity and metabolic stability [1].

Research Fit

Scaffold Conformationally restricted 8-oxa-3-azabicyclo core for kinase inhibitor and transporter ligand design
Application Supports mTOR-selective inhibitor synthesis and non-basic DAT ligand development
Form Hydrochloride salt ensures aqueous solubility; free carboxylic acid enables direct conjugation

Substituting this compound with unbridged morpholine-3-carboxylic acid or proline derivatives introduces conformational flexibility that severely compromises both target selectivity and metabolic stability. Flexible morpholines are highly susceptible to CYP450-mediated oxidation adjacent to the heteroatoms, whereas the bridged 8-oxa-3-azabicyclo[3.2.1]octane core sterically shields these sites, drastically extending microsomal half-life. Furthermore, substituting the endo isomer with the exo diastereomer alters the exit vector of the carboxylic acid by roughly 100 to 120 degrees, which can completely abrogate hydrogen bonding in tight enzymatic pockets such as kinase hinge regions. Finally, attempting to use the free base instead of the hydrochloride salt often results in handling issues, as the free base can be prone to oxidation and variable moisture uptake, leading to irreproducible stoichiometry during critical amide coupling steps [1].

Substitution Risk

! Replacing the 8-oxa-3-aza scaffold with an 8-azabicyclo (tropane) analog may alter basicity and hydrogen-bond geometry, shifting kinase selectivity profiles.
! Morpholine or piperidine building blocks may not reproduce the mTOR selectivity observed with the oxa-aza scaffold; direct substitution requires validation.
! 8-Oxabicyclo analogs without the 3-nitrogen lack the amine derivatization handle, limiting synthetic utility and binding site interactions.

CYP450 Resistance and Microsomal Stability

Incorporation of the 8-oxa-3-azabicyclo[3.2.1]octane core in place of standard morpholine rings drastically improves metabolic stability. In comparative microsomal stability assays, derivatives utilizing the bridged 8-oxa-3-azabicyclo[3.2.1]octane scaffold exhibited near-zero degradation in rat liver microsomes over 30 minutes, whereas standard morpholine analogs underwent rapid CYP450-mediated oxidation. This steric shielding of the alpha-carbons prevents rapid clearance, making the bridged scaffold a critical procurement choice for optimizing in vivo pharmacokinetic profiles [1].

Evidence DimensionMicrosomal stability (CYP450 resistance)
Target Compound DataHighly stable (near-zero degradation in rat liver microsomes at 30 min for derived scaffolds)
Comparator Or BaselineUnbridged morpholine derivatives (rapid degradation/high clearance)
Quantified Difference>70% improvement in remaining parent compound at 30 minutes
ConditionsIn vitro rat liver microsome assay

Procuring the bridged scaffold prevents late-stage pharmacokinetic failures caused by rapid oxidative metabolism common to standard morpholines.

mTOR Selectivity
Head-to-head
mTOR IC₅₀ <1 nM
PI3Kα IC₅₀ >1000 nM
Selectivity >1000-fold
Supports mTOR-selective inhibitor design
Biochemical kinase assay; thienopyrimidine core

Kinase Selectivity via Rigidified Exit Vectors

The rigid 3D structure of the 8-oxa-3-azabicyclo[3.2.1]octane core forces substituents into highly specific trajectories, which is impossible with flexible rings. In the development of dual mTOR/PI3K inhibitors, replacing a standard morpholine with the 8-oxa-3-azabicyclo[3.2.1]octane scaffold increased selectivity for mTOR over PI3Kα by more than 1000-fold. The endo-2-carboxylic acid specifically provides a rigidified vector for downstream amide functionalization, ensuring that the resulting pharmacophore perfectly aligns with target hinge regions without the entropic penalty of flexible chains [1].

Evidence DimensionTarget selectivity (mTOR vs PI3Kα)
Target Compound Data>1000-fold selectivity for target kinase
Comparator Or BaselineStandard morpholine derivatives (poor selectivity, <10-fold)
Quantified Difference~100-fold to 1000-fold increase in selectivity ratio
ConditionsKinase binding and cellular assays (e.g., LanthaScreen TR-FRET)

Buyers developing highly selective inhibitors must use this rigid scaffold to eliminate off-target toxicity associated with flexible morpholine or piperidine rings.

DAT Binding Affinity
Cross-study comparable
IC₅₀ 2.34–5.9 nM
vs. cocaine ~100–300 nM
Comparable to RTI-55
Retains high DAT affinity without 8-amino nitrogen
[³H]WIN 35,428 binding; human DAT

Endo-Specific Spatial Orientation

The endo configuration of the 2-carboxylic acid is not interchangeable with the exo form. The endo geometry directs the carboxylate (and subsequent amide linkages) downward relative to the oxygen bridge, which is an absolute requirement for fitting into specific sterically restricted binding pockets (such as those in PRMT5 or TAK1). Using the exo isomer or a racemic mixture results in steric clashes and a complete loss of binding affinity, as the exit vector is misaligned by approximately 100–120 degrees [1].

Evidence DimensionSpatial exit vector alignment
Target Compound DataEndo isomer (precise alignment with target hinge regions)
Comparator Or BaselineExo isomer (misaligned vector causing steric clash)
Quantified Difference~100-120 degree shift in substituent trajectory
ConditionsStructure-activity relationship (SAR) modeling and X-ray crystallography

Procuring the pure endo isomer is mandatory for applications where 3D pharmacophore geometry is the primary driver of target affinity.

Conformational Mimicry
Supporting evidence
DFT: scaffold overlaps low-energy conformers of 1,3-diaminopropane
Mimics flexible diamine pharmacophore; may reduce entropic penalty
In silico analysis; ring expansion alters preferences

Hydrochloride Salt Superiority for Amide Coupling

Small saturated heterocycles like the 8-oxa-3-azabicyclo[3.2.1]octane free base are often hygroscopic oils or low-melting solids that are prone to atmospheric degradation. Procuring the hydrochloride salt ensures a free-flowing, bench-stable crystalline powder. This stability prevents equivalent weight drift caused by moisture absorption, ensuring precise stoichiometry during critical peptide or amide coupling reactions (e.g., using HATU or EDC), which directly translates to higher yields and fewer purification bottlenecks [1].

Evidence DimensionStoichiometric reliability and handling
Target Compound DataHydrochloride salt (bench-stable, precise equivalent weight)
Comparator Or BaselineFree base (hygroscopic, variable equivalent weight)
Quantified DifferenceSignificant reduction in coupling reaction failures and yield variations
ConditionsStandard benchtop handling and amide coupling workflows

The hydrochloride salt eliminates batch-to-batch variability in synthetic workflows, saving expensive coupling reagents and purification time.

Salt Form Properties
Supporting evidence
Water-soluble HCl salt
pKa amine ~9.2, acid ~2–3
logP ~0.5–1.2
Enables aqueous handling and direct amide conjugation
Predicted physicochemical properties; data to verify
Transporter Selectivity
Class-level inference
8-oxa substitution shifts DAT/SERT/NET selectivity ratios across isotropane class
Scaffold choice may bias transporter subtype profile
Class-level SAR; direct profiling data to verify

Synthesis of Highly Selective Kinase Inhibitors

The rigid 8-oxa-3-azabicyclo[3.2.1]octane core is the premier choice for developing selective mTOR, TAK1, and PI3K inhibitors where standard morpholines fail to provide sufficient target discrimination due to entropic penalties [1].

Development of PRMT5 and Epigenetic Modulators

The endo-2-carboxylic acid provides the exact spatial trajectory required for targeting the sterically restricted active sites of PRMT5 and other epigenetic enzymes, making it a critical precursor for next-generation oncology drugs [2].

Metabolically Stable Proline/Morpholine Bioisosteres

Ideal for late-stage lead optimization workflows where a flexible proline or morpholine-3-carboxylic acid must be replaced to cure rapid CYP450-mediated clearance without losing critical hydrogen-bond acceptor properties [1].

High-Fsp3 Library Generation

Used as a core building block in DNA-encoded libraries (DELs) and combinatorial chemistry to generate highly 3D, sp3-rich chemical spaces that improve the clinical success rates of small molecules, facilitated by the bench-stable hydrochloride salt form [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
mTOR pathway inhibitor synthesis
mTOR/PI3K selectivity review
Biochemical kinase assay endpoints
DAT ligand research
Non-basic scaffold compatibility
DAT binding and functional uptake assays
Conformationally restricted GPCR ligand design
Conformational restriction profile
Receptor binding and functional assays
ATR kinase inhibitor research
Kinase selectivity and synthetic accessibility
Replication stress model endpoints

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

193.0505709 g/mol

Monoisotopic Mass

193.0505709 g/mol

Heavy Atom Count

12

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